molecular formula C7H9Br B13803402 (1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene

(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B13803402
M. Wt: 173.05 g/mol
InChI Key: YFZLLLGFQCVYCK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9Br. It is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bromine atom attached to the bicyclic framework, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through a Diels-Alder reaction involving 2-bromoacrolein and cyclopentadiene. This reaction is typically catalyzed by a chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)4). The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-Bromobicyclo[2.2.1]hept-2-ene are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate its production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[2.2.1]hept-2-ene primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The bicyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobicyclo[2.2.1]hept-2-ene is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its bicyclic structure also contributes to its unique chemical properties and applications .

Properties

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2/t5-,6+/m0/s1

InChI Key

YFZLLLGFQCVYCK-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C=C2Br

Canonical SMILES

C1CC2CC1C=C2Br

Origin of Product

United States

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